3-(3-アミノフェニル)-5,5-ジメチルイミダゾリジン-2,4-ジオン

説明

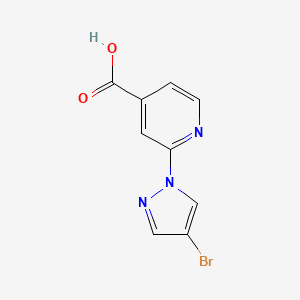

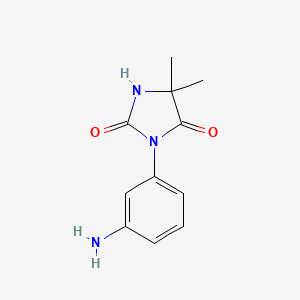

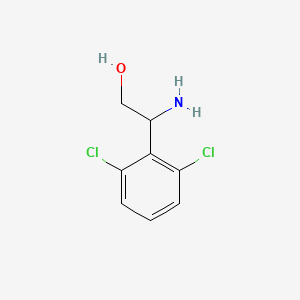

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

センシングアプリケーション

3-(3-アミノフェニル)-5,5-ジメチルイミダゾリジン-2,4-ジオン: は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基との相互作用により、さまざまなセンシングアプリケーションで使用されてきました。 この相互作用は、均一アッセイや不均一検出にとって重要であり、センシング材料の界面またはバルクサンプル内で発生する可能性があります .

生物学的ラベリング

この化合物はジオールと相互作用する能力があるため、生物学的ラベリングにも使用できます。 このアプリケーションは、研究や医療診断における生物学的プロセスの追跡と観察に重要です .

タンパク質の操作と修飾

研究者は、3-(3-アミノフェニル)-5,5-ジメチルイミダゾリジン-2,4-ジオンをタンパク質の操作と修飾に使用してきました。 これは、タンパク質の機能と構造の研究、および新しい治療戦略の開発に特に役立ちます .

分離技術

この化合物はジオールと相互作用する能力があるため、分離技術に役立ちます。 分析化学と生化学の調製において不可欠な、分子の選択的分離に使用できます .

治療薬の開発

3-(3-アミノフェニル)-5,5-ジメチルイミダゾリジン-2,4-ジオンは、治療薬の開発に使用される可能性があります。 生物学的分子との相互作用を利用して、特定の経路または分子構造を標的にする薬物を生成できます .

グリケート分子の電気泳動

この化合物は、グリケート分子の電気泳動に使用されてきました。 このアプリケーションは、タンパク質のグリケーションのモニタリングが重要な糖尿病研究の分野において特に関連しています .

分析方法用の建築材料

3-(3-アミノフェニル)-5,5-ジメチルイミダゾリジン-2,4-ジオン: は、分析方法に使用されるマイクロ粒子とポリマーの構成要素として機能できます。 これには、インスリンの制御放出のためのポリマーでの使用が含まれ、糖尿病治療にとって重要な意味を持つ可能性があります .

非酵素的グルコースセンシング

関連する化合物である3-アミノフェニルボロン酸に基づくセンサーは、グルコースの非酵素的検出のために開発されました。 このセンサーは、臨床用途にとって重要な、グルコースに対する低い検出限界と高い選択性を示します .

作用機序

Target of Action

The primary target of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . The overexpression of FolRα in cancer cells and its restricted expression in normal tissues make it an attractive target for cancer therapy .

Mode of Action

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . This ADC binds to FolRα with high affinity and is internalized rapidly into target positive cells . Once inside the cell, the ADC releases a tubulin-targeting cytotoxin known as 3-aminophenyl hemiasterlin . This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The released cytotoxin, 3-aminophenyl hemiasterlin, targets tubulin, a globular protein that is a major component of the cytoskeleton . By targeting tubulin, the cytotoxin disrupts the normal function of the cytoskeleton, leading to cell death . This process is part of the broader biochemical pathway known as the tubulin polymerization pathway .

Pharmacokinetics

STRO-002, the ADC containing 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.

Result of Action

The action of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . A single dose of STRO-002 induced significant tumor growth inhibition . In addition, combination treatment with carboplatin or Avastin further increased STRO-002 efficacy in xenograft models .

Action Environment

The action of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione can be influenced by the tumor microenvironment . The ADC is linked to the cytotoxin through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This allows for a specific delivery and cytotoxic profile in tumor cells .

特性

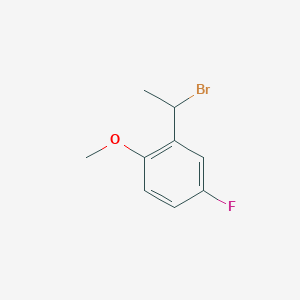

IUPAC Name |

3-(3-aminophenyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-4-7(12)6-8/h3-6H,12H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQJGNKUQTUVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)

![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)